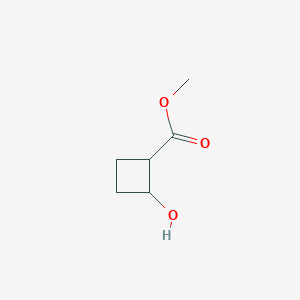

Methyl 2-hydroxycyclobutane-1-carboxylate

Description

Historical Context and Evolution of Cyclobutane (B1203170) Chemistry in Synthesis

The journey into the chemistry of four-membered rings began over a century ago. A pivotal moment was the first synthesis of the parent compound, cyclobutane, in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene (B1205218). wikipedia.org Willstätter, a Nobel laureate recognized for his work on plant pigments like chlorophyll, laid some of the earliest foundations in understanding strained ring systems. jewishvirtuallibrary.orgbritannica.com For decades, the synthesis of cyclobutanes was considered a significant challenge due to the high ring strain associated with the planar arrangement of four sp³-hybridized carbon atoms.

The evolution of cyclobutane synthesis has been marked by the development of sophisticated chemical reactions that can efficiently construct this strained ring. Among the most significant is the [2+2] photocycloaddition, a reaction where two alkene units are joined together under the influence of light to form a cyclobutane ring. nih.gov This method has become a cornerstone of cyclobutane synthesis, allowing for the creation of complex polycyclic systems and natural products. harvard.eduvanderbilt.edu In recent years, synthetic strategies have expanded dramatically to include transition metal-catalyzed reactions, strain-release-driven syntheses using highly strained precursors like bicyclo[1.1.0]butanes (BCBs), and advanced photoredox catalysis. nih.govresearchgate.netorganic-chemistry.org These modern methods offer unprecedented control over the stereochemistry and substitution patterns of the resulting cyclobutane products. acs.org

| Milestone | Description | Year | Key Researchers |

| First Cyclobutane Synthesis | Hydrogenation of cyclobutene using a nickel catalyst. | 1907 | R. Willstätter, J. Bruce |

| Development of [2+2] Photocycloaddition | Use of photochemical reactions to form cyclobutane rings from alkenes. | Mid-20th Century | Multiple contributors |

| Strain-Release Synthesis | Use of highly strained molecules like Bicyclo[1.1.0]butanes to build complex cyclobutanes. | Late 20th/Early 21st Century | Multiple contributors |

| Catalytic Enantioselective Methods | Development of chiral catalysts for the asymmetric synthesis of cyclobutanes. | ~2000s-Present | Multiple contributors |

Architectural Importance of Four-Membered Ring Systems in Organic Molecules

The architectural significance of the cyclobutane ring lies in its distinct and non-planar three-dimensional structure. To alleviate the torsional strain that would exist in a flat ring, cyclobutane adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org In this arrangement, one carbon atom makes an angle of about 25° with the plane formed by the other three. dalalinstitute.com This puckering reduces the eclipsing interactions between hydrogen atoms but slightly decreases the internal C-C-C bond angles to around 88°, a significant deviation from the ideal 109.5° for tetrahedral carbon. libretexts.org

This inherent strain and unique conformation are not liabilities but rather key assets in molecular design, particularly in medicinal chemistry and natural product chemistry. ru.nlnih.gov The rigid, three-dimensional scaffold of the cyclobutane ring can be used to:

Induce Conformational Restriction: Lock a molecule into a specific shape to enhance its binding to a biological target. nih.gov

Act as an Isostere: Serve as a replacement for other groups, such as phenyl rings or alkenes, to improve properties like metabolic stability or reduce planarity. ru.nlnih.gov

Provide Novel 3D Vectors: Orient substituents in precise spatial arrangements that are not easily accessible with other cyclic systems. nih.gov

The cyclobutane motif is found in several notable natural products. Examples include pentacycloanammoxic acid, a unique "ladderane" lipid composed of five fused cyclobutane rings found in certain bacteria, and sceptrin, an antimicrobial agent isolated from a marine sponge. wikipedia.orgnih.gov Furthermore, cyclobutane rings form within DNA when adjacent pyrimidine (B1678525) bases undergo a [2+2] photodimerization upon exposure to UV light, a process linked to DNA damage. wikipedia.orgru.nl

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (approx.) | Conformation |

| Cyclopropane (B1198618) | 28.1 | 60° | Planar |

| Cyclobutane | 26.3 | 88° | Puckered / Butterfly |

| Cyclopentane (B165970) | 7.1 | 105° | Envelope / Twist |

Strategic Value of Hydroxy-Substituted Cyclobutane Carboxylates as Synthetic Intermediates

Hydroxy-substituted cyclobutane carboxylates, such as the title compound Methyl 2-hydroxycyclobutane-1-carboxylate, are highly valuable synthetic intermediates. nih.gov Their strategic importance stems from the presence of two distinct and versatile functional groups—a hydroxyl (-OH) group and a carboxylate (-COOR) group—on a conformationally defined four-membered ring.

The hydroxyl group is a particularly powerful handle for further synthetic transformations. It can be:

Oxidized to a ketone (cyclobutanone), which is a key precursor for a variety of subsequent reactions. acs.orgorgsyn.org

Used to direct the stereochemistry of subsequent reactions on the cyclobutane ring.

Act as a nucleophile or be converted into a leaving group to facilitate ring-opening or ring-expansion reactions, providing access to different carbocyclic or heterocyclic systems. nih.govunica.it

The carboxylate group, a stable ester, is also a cornerstone of synthetic utility. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into an amide, among other transformations. This dual functionality allows for orthogonal chemical strategies, where one group can be manipulated while the other remains protected, enabling the stepwise and controlled construction of highly complex molecules. The defined cis/trans relationship between the hydroxyl and carboxylate groups on the rigid cyclobutane scaffold allows for the precise transfer of stereochemical information throughout a synthetic sequence. youtube.com

Overview of Current Research Trends Relevant to this compound

Current research in the field of small ring chemistry is heavily focused on developing new, efficient, and stereoselective methods for synthesizing functionalized cyclobutanes. Intermediates like this compound are prime targets for these modern synthetic endeavors because they serve as chiral building blocks for drug discovery and the total synthesis of natural products. researchgate.netnih.gov

A major trend is the development of catalytic, enantioselective reactions that can create specific stereoisomers of substituted cyclobutanes from simple starting materials. organic-chemistry.orgacs.org This includes asymmetric [2+2] cycloadditions and cascade reactions that build the ring and install functional groups with high stereocontrol. acs.org

Another significant area of research is the late-stage functionalization of the cyclobutane core. For instance, enzymatic hydroxylation using engineered cytochrome P450 enzymes has emerged as a powerful tool for directly and selectively installing hydroxyl groups onto C-H bonds of cyclobutane rings. acs.org This biocatalytic approach can provide access to chiral hydroxy-cyclobutane derivatives that are difficult to obtain through traditional chemical methods. acs.org The combination of a hydroxyl group and a carboxylate ester in a molecule like this compound makes it a valuable template for creating diverse molecular libraries for fragment-based drug discovery. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 2-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5(4)7/h4-5,7H,2-3H2,1H3 |

InChI Key |

RGILVPBEIDVAJF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC1O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Hydroxycyclobutane 1 Carboxylate Architectures

De Novo Construction of the Cyclobutane (B1203170) Skeleton

The inherent ring strain of cyclobutanes necessitates specialized synthetic methods for their construction. baranlab.orglibretexts.org Key among these are cycloaddition reactions, intramolecular cyclizations, and molecular rearrangements.

[2+2] Cycloaddition Strategies: Thermal and Photochemical Approaches

The [2+2] cycloaddition is a primary and extensively utilized method for synthesizing cyclobutane rings. wikipedia.org This approach involves the reaction of two double-bond-containing molecules to form a four-membered ring. These reactions can be initiated either thermally or photochemically.

Thermal [2+2] Cycloadditions: These reactions are often employed with activated substrates like ketenes or keteniminium salts. fiveable.mechemistnotes.comnih.gov The reaction of a ketene (B1206846) with an alkene is a classic example, proceeding through a concerted mechanism to yield a cyclobutanone (B123998). nih.gov Lewis acids can be used to promote these cycloadditions, often leading to increased yields and diastereoselectivity, and in some cases, a reversal of diastereoselectivity compared to thermal conditions. acs.orgthieme-connect.combaranlab.org For instance, the Lewis acid-promoted cycloaddition of a ketene with an unactivated alkene can significantly improve the yield and selectivity over the thermally-induced counterpart. acs.org

Photochemical [2+2] Cycloadditions: These reactions are particularly useful for the synthesis of strained four-membered rings and are often irreversible. researchgate.net A common strategy is the enone-alkene photocycloaddition, where an excited state enone reacts with a ground state alkene to form a cyclobutane. harvard.edunih.gov This method allows for the formation of up to four new stereogenic centers. baranlab.orgharvard.edu The regiochemical and stereochemical outcomes of these reactions can often be controlled, making them valuable in the synthesis of complex molecules. researchgate.netharvard.edu Both intermolecular and intramolecular versions of this reaction are widely studied. harvard.eduresearchgate.net

Below is a table summarizing various [2+2] cycloaddition approaches for the synthesis of functionalized cyclobutanes.

| Cycloaddition Type | Reactants | Conditions | Key Features |

| Thermal Ketene-Alkene | Ketene + Alkene | Heat | Forms cyclobutanone intermediate. fiveable.menih.gov |

| Lewis Acid-Promoted Ketene-Alkene | Ketene + Alkene | Lewis Acid (e.g., EtAlCl₂) | Increased yield and diastereoselectivity. acs.orgthieme-connect.combaranlab.org |

| Photochemical Enone-Alkene | Enone + Alkene | UV light, photosensitizer | Stepwise radical mechanism, forms up to four stereocenters. harvard.edunih.gov |

| Intramolecular Photocycloaddition | Diene tethered to an enone | UV light | Forms bicyclic systems with good stereocontrol. researchgate.netchemicalbook.com |

Intramolecular Cyclization and Rearrangement-Based Syntheses

Besides cycloadditions, intramolecular reactions provide powerful pathways to the cyclobutane core.

Intramolecular Cyclization: Ring-closing metathesis (RCM) is a versatile method for synthesizing cyclic alkenes, including cyclobutenes, from acyclic dienes. wikipedia.orgorganic-chemistry.org While typically used for 5- to 30-membered rings, its application in forming the more strained four-membered ring is less common but feasible with appropriate substrates and catalysts. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org Intramolecular photochemical [2+2] cycloadditions are also a robust method for creating bicyclic systems containing a cyclobutane ring. acs.orgresearchgate.net

Rearrangement-Based Syntheses: Rearrangements of other cyclic systems can also yield cyclobutanes. A notable example is the rearrangement of cyclopropyl (B3062369) carbinols. chemicalbook.comnih.gov Under acidic conditions or with Lewis acid catalysis, cyclopropyl carbinols can undergo ring expansion to form cyclobutane derivatives. nih.govnih.gov The specific products of these rearrangements are influenced by the substituents on the cyclopropane (B1198618) ring. researchgate.net

Convergent and Linear Synthetic Route Design

Linear Synthesis: This approach involves a step-by-step construction of the molecule in a sequential manner. fiveable.meyoutube.com While straightforward in planning, linear syntheses can be inefficient for complex targets due to the compounding effect of yield losses at each step. chemistnotes.comwikipedia.org

Functionalization of the Cyclobutane Ring System

Once the cyclobutane skeleton is formed, the introduction and manipulation of functional groups are necessary to arrive at the target molecule.

Regioselective Hydroxylation and Esterification Protocols

Regioselective Hydroxylation: The introduction of a hydroxyl group at a specific position on the cyclobutane ring can be challenging due to the presence of multiple C-H bonds. nih.gov Biocatalytic methods using engineered enzymes, such as P450 monooxygenases, have shown promise in achieving high regio- and stereoselectivity in the hydroxylation of unactivated C-H bonds in cyclobutanes. thieme-connect.com Electrochemical methods have also been developed for the regioselective 1,3-hydroxyfunctionalization of arylcyclopropanes, which could potentially be adapted for cyclobutanes. acs.org

Esterification Protocols: The esterification of a carboxylic acid on a cyclobutane ring to form a methyl ester can be achieved through standard methods like the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.comchemguide.co.uk Alternatively, if the synthesis yields a cyclobutanol (B46151), it can be converted to the corresponding ester. For example, cyclobutanol can be reacted with butanoic acid to form cyclobutyl butanoate. libretexts.orgchegg.com

Introduction and Interconversion of Carboxylate and Hydroxyl Groups

The synthesis of methyl 2-hydroxycyclobutane-1-carboxylate requires the presence of both a hydroxyl and a methyl carboxylate group in a specific 1,2-relationship. These functional groups can be introduced at different stages of the synthesis and can often be interconverted. youtube.comfiveable.meslideshare.net

For instance, a cyclobutanone, often an intermediate in [2+2] cycloadditions of ketenes, can be a versatile precursor. It can be reduced to a cyclobutanol, and subsequent oxidation of a neighboring C-H bond could lead to a hydroxyketone. Alternatively, a Baeyer-Villiger oxidation of the cyclobutanone could yield a lactone, which can then be opened to a hydroxy acid.

The interconversion of functional groups is a fundamental aspect of organic synthesis. ub.eduvanderbilt.edu A carboxylic acid can be reduced to an alcohol, and an alcohol can be oxidized to a carboxylic acid. An ester can be hydrolyzed to a carboxylic acid and an alcohol. fiveable.me These transformations allow for flexibility in the synthetic design, enabling the introduction of functional groups in a protected or precursor form, to be unmasked or converted to the desired functionality at a later stage.

A summary of relevant functional group interconversions is provided in the table below.

| Starting Functional Group | Target Functional Group | Reagents |

| Carboxylic Acid | Alcohol (Primary) | LiAlH₄, B₂H₆ |

| Alcohol (Primary) | Carboxylic Acid | KMnO₄, H₂CrO₄ |

| Ketone | Alcohol (Secondary) | NaBH₄, LiAlH₄ |

| Ester | Carboxylic Acid | H₃O⁺, H₂O |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Alcohol | Ester | Carboxylic Acid, Acid Catalyst |

Stereoselective Functionalization Techniques

The precise installation of functional groups on the cyclobutane ring is paramount for synthesizing the target molecule. Stereoselective functionalization techniques allow for the control of spatial orientation at specific carbon atoms. A prominent strategy involves catalyst-controlled C–H functionalization, which can differentiate between electronically and sterically similar C–H bonds within the strained cyclobutane framework. nih.gov

Research has demonstrated that dirhodium(II) catalysts are particularly effective in these transformations. By carefully selecting the catalyst's ligand framework, it is possible to direct the functionalization to different positions on the cyclobutane ring. For instance, in the reaction of arylcyclobutanes with aryldiazoacetates, the choice of rhodium catalyst dictates whether functionalization occurs at the C1 or C3 position. nih.gov This catalyst-driven regioselectivity provides access to distinct constitutional isomers from the same starting material.

For the synthesis of a cis-1,3-disubstituted cyclobutane, analogous to the relationship between the hydroxyl and carboxylate groups in the target molecule, sterically demanding catalysts are employed. These catalysts favor reaction at the most accessible C–H bond, which is often at the C3 position, leading to the desired substitution pattern with high diastereoselectivity. nih.govnih.gov

Table 1: Catalyst-Controlled Regiodivergent C–H Functionalization of Arylcyclobutanes

| Catalyst | Functionalization Site | Product Type | Typical Diastereoselectivity (cis:trans) | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | C1 (Tertiary Benzylic) | 1,1-disubstituted | N/A | 90-99% |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (Secondary) | cis-1,3-disubstituted | >20:1 | 90-98% |

Data sourced from studies on rhodium-catalyzed C-H functionalization. nih.gov

Asymmetric Synthesis of Enantiopure this compound and Derivatives

Achieving enantiopure forms of this compound requires sophisticated asymmetric synthesis strategies that establish the absolute configuration of the chiral centers.

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.orgepfl.ch The process typically involves three stages: coupling the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org For the synthesis of the target molecule, a cyclobutane carboxylic acid precursor could be coupled to a chiral auxiliary like a pseudoephedrine or an oxazolidinone derivative. wikipedia.orgsigmaaldrich.com The chiral environment created by the auxiliary would then direct the stereoselective introduction of the hydroxyl group, for example, via enolate chemistry, before being removed.

Organocatalysis, which uses small organic molecules as catalysts, presents an alternative pathway. For instance, the α-hydroxylation of a ketone, such as methyl 2-oxocyclobutane-1-carboxylate, could potentially be achieved with high enantioselectivity using proline or its derivatives as the catalyst. This approach avoids the need for metal catalysts and the synthetic steps of attaching and removing an auxiliary.

Enantioselective and Diastereoselective Transformation Pathways

Enantioselective pathways aim to create a specific enantiomer directly. A powerful method for installing the chiral alcohol moiety is the chemoenzymatic reduction of a prochiral ketone. The use of an alcohol dehydrogenase (ADH), for example from Lactobacillus kefir, can reduce the carbonyl group of methyl 2-oxocyclobutane-1-carboxylate to the corresponding hydroxyl group. nih.gov Such enzymatic reductions are renowned for proceeding with exceptionally high enantiomeric excesses (>99% ee) and under mild reaction conditions. nih.gov

Diastereoselective transformations establish the relative stereochemistry between multiple centers. In the context of the target molecule, controlling the cis or trans relationship between the hydroxyl and carboxylate groups is crucial. Intramolecular reactions, such as the Diels-Alder reaction, are powerful tools for setting multiple stereocenters simultaneously with high diastereoselectivity, providing a conceptual pathway for constructing complex cyclobutane systems. capes.gov.br

Kinetic and Dynamic Resolution Strategies

When a racemic mixture of the target compound or its precursor is formed, resolution strategies can be employed to separate the enantiomers.

Kinetic Resolution operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed more quickly, leaving behind an enantioenriched sample of the less reactive enantiomer. A common application is the enzymatic acylation of a racemic alcohol. A lipase (B570770) enzyme could selectively acylate one enantiomer of racemic this compound, allowing the unreacted, enantiopure alcohol and the newly formed ester to be separated. wikipedia.org The enantiomeric excess of the remaining starting material increases with conversion. wikipedia.org

Dynamic Kinetic Resolution (DKR) is a more advanced strategy that combines kinetic resolution with in-situ racemization of the starting material. In a DKR process, the faster-reacting enantiomer is continuously removed from the mixture while the slower-reacting enantiomer is rapidly epimerized back to the racemic mixture. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Table 2: Comparison of Resolution Strategies

| Strategy | Description | Maximum Theoretical Yield |

|---|---|---|

| Kinetic Resolution | Enantiomers react at different rates, allowing for separation. | 50% for a single enantiomer. |

| Dynamic Kinetic Resolution | Combines resolution with in-situ racemization of the starting material. | 100% for a single enantiomer. |

Green Chemistry Principles in Synthesis of Cyclobutane Carboxylates

The application of green chemistry principles to the synthesis of cyclobutane carboxylates aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of simple and efficient catalytic systems. For example, the aldol (B89426) condensation of cyclobutanone with aldehydes has been achieved using calcium hydroxide (B78521) (Ca(OH)₂), a green and mild catalyst. rsc.org This method avoids harsher reagents and simplifies purification. For the synthesis of cyclobutane-based materials, protocols that reduce the number of synthetic steps, avoid costly transition-metal catalysts, and eliminate the need for sensitive reagents (like n-butyllithium) or cryogenic temperatures are highly desirable. researchgate.net The ultimate goal is to develop synthetic routes that are not only efficient and selective but also economically viable and environmentally sustainable on a larger scale. nih.gov

Reaction Mechanisms and Transformational Chemistry of Methyl 2 Hydroxycyclobutane 1 Carboxylate

Reactivity Profiles of the Hydroxyl Moiety

The secondary alcohol at the C-2 position is a key site for a variety of chemical modifications, including oxidation, reduction, and the strategic introduction of protecting groups.

Oxidation and Reduction Pathways

The oxidation of the secondary hydroxyl group in methyl 2-hydroxycyclobutane-1-carboxylate is expected to yield the corresponding ketone, methyl 2-oxocyclobutane-1-carboxylate. A range of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. Common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). For instance, the oxidation of similar cyclic alcohols, such as 1-methyl-cyclohex-1-ene, to the corresponding α-hydroxy ketone has been achieved using a manganese-based catalytic system with hydrogen peroxide. researchgate.net While specific studies on this compound are not prevalent, the oxidation of vic-diols to α-hydroxy ketones using an in situ prepared catalyst from manganese salts and pyridine-2-carboxylic acid with H2O2 has been demonstrated. researchgate.net

Reduction of the hydroxyl group to a methylene (B1212753) group is a more challenging transformation. Direct reduction is not typically feasible; however, it can be achieved through a two-step process. The hydroxyl group can first be converted into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

| Transformation | Reagent(s) | Product | Reference |

| Oxidation of secondary alcohol | PCC, DMP, Swern Oxidation | Ketone | General textbook knowledge |

| Reduction of secondary alcohol | 1. TsCl, py 2. LiAlH4 | Alkane | General textbook knowledge |

This table presents general reactions for the oxidation and reduction of secondary alcohols.

Derivatization and Protecting Group Strategies

The hydroxyl group can be readily derivatized to form ethers, esters, or other functional groups. These derivatizations are often employed as a protecting group strategy during multi-step syntheses to prevent unwanted reactions of the alcohol. masterorganicchemistry.comuwindsor.ca The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Common protecting groups for secondary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)), ethers (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), methoxymethyl (MOM), and tetrahydropyranyl (THP)). masterorganicchemistry.comuwindsor.ca The formation of silyl ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. masterorganicchemistry.com Benzyl ethers are often prepared using benzyl bromide with a strong base. masterorganicchemistry.com

The removal of these protecting groups is achieved under specific conditions. Silyl ethers are commonly cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com Benzyl ethers can be deprotected via hydrogenolysis. masterorganicchemistry.com MOM and THP ethers are typically removed under acidic conditions. uwindsor.ca The steric hindrance around the hydroxyl group on the cyclobutane (B1203170) ring may influence the choice of protecting group and the conditions required for its introduction and removal.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Reference |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | youtube.com |

| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C | masterorganicchemistry.com |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH (cat.) | H₃O⁺ | uwindsor.ca |

This table summarizes common protecting group strategies for alcohols.

Reactivity Profiles of the Methyl Carboxylate Moiety

The methyl ester at the C-1 position is susceptible to a range of nucleophilic acyl substitution reactions, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-hydroxycyclobutane-1-carboxylic acid, can be achieved under either acidic or basic conditions. The kinetics of this reaction are influenced by factors such as pH, temperature, and solvent. Studies on the hydrolysis of related esters, such as methyl hydroxy and methoxy (B1213986) benzoates, have shown that the rate of alkaline hydrolysis can be influenced by the presence of neighboring groups and the solvent composition. nih.gov For instance, the hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate is reported to be faster than that of the unsubstituted cyclopentanecarboxylate, a phenomenon not attributed to intramolecular hydrogen bonding as the trans-isomer reacts at a similar or faster rate. youtube.com

Transesterification, the conversion of the methyl ester to a different ester, is typically catalyzed by acids or bases. organic-chemistry.orgnih.govmdpi.comitb.ac.idresearchgate.net For example, scandium triflate has been shown to be an effective catalyst for the transesterification of various esters in boiling alcohols. organic-chemistry.org Titanium-based catalysts are also widely used for both esterification and transesterification reactions. organic-chemistry.org

| Reaction | Catalyst/Conditions | Product | Reference |

| Basic Hydrolysis | NaOH (aq) | Carboxylic Acid | nih.gov |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid | youtube.com |

| Transesterification | Sc(OTf)₃, R'OH | New Ester | organic-chemistry.org |

This table outlines general conditions for ester hydrolysis and transesterification.

Ester Reduction and Amidation Reactions

The methyl carboxylate can be reduced to a primary alcohol, yielding (2-hydroxycyclobutyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. youtube.comyoutube.com

Amidation of the methyl ester to form an amide derivative, such as 2-hydroxycyclobutane-1-carboxamide, can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.comyoutube.comnih.gov This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. youtube.comnih.gov Direct amidation of esters can be challenging, and it is often more efficient to first hydrolyze the ester to the carboxylic acid, which is then coupled with the amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com

| Reaction | Reagent(s) | Product | Reference |

| Ester Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Primary Alcohol | masterorganicchemistry.comyoutube.comyoutube.com |

| Amidation | R₂NH, heat | Amide | youtube.comyoutube.comnih.gov |

| Amidation (via acid) | 1. NaOH, H₂O 2. R₂NH, DCC | Amide | youtube.com |

This table provides general methods for ester reduction and amidation.

Strain-Induced Ring Transformations of the Cyclobutane Core

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for various chemical transformations that lead to the formation of more stable, less strained systems. masterorganicchemistry.com These reactions can be initiated by heat or by the action of acid or base catalysts.

Thermal rearrangements of cyclobutanes often proceed through a diradical intermediate, leading to cleavage into two alkene fragments or rearrangement to a more stable cyclic or acyclic isomer. For 1,2-disubstituted cyclobutanes, the stereochemistry of the products can provide insight into the reaction mechanism. While specific studies on this compound are limited, thermal rearrangements of other functionalized cyclobutanes have been documented. For example, thermal [2+2] cycloadditions have been used to form borylated cyclobutanes. nih.govrsc.org

Acid-catalyzed rearrangements of cyclobutanes bearing a hydroxyl group can lead to ring-opening, ring-expansion, or ring-contraction products. Protonation of the hydroxyl group can make it a good leaving group, initiating a carbocationic rearrangement. For instance, acid-catalyzed ring-opening of epoxides, which are also strained three-membered rings, proceeds readily under mild conditions. stackexchange.compressbooks.publibretexts.org It is plausible that under acidic conditions, this compound could undergo rearrangement to form cyclopentane (B165970) or acyclic derivatives. For example, acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols have been shown to proceed via an SN2-like mechanism. beilstein-journals.org

| Transformation Type | Initiator | Potential Products | Reference |

| Thermal Rearrangement | Heat | Alkenes, Isomers | nih.govrsc.org |

| Acid-Catalyzed Rearrangement | Acid | Ring-opened, -expanded, or -contracted products | stackexchange.compressbooks.publibretexts.orgbeilstein-journals.org |

This table outlines potential strain-induced transformations of the cyclobutane ring.

Ring Expansion Reactions: Mechanisms and Scope (e.g., Semipinacol Rearrangements, Demyanov Rearrangement)

Ring expansion reactions of cyclobutanes provide a powerful method for the synthesis of five-membered rings, which are ubiquitous in natural products and pharmaceuticals. The driving force for these reactions is the relief of the significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) to form the less strained cyclopentane ring (approximately 6 kcal/mol).

Semipinacol Rearrangement: The semipinacol rearrangement is a classic method for one-carbon ring expansion of cyclic α-hydroxy compounds. wikipedia.orgrsc.org For this compound, this would typically involve the generation of a carbocation at the C2 position, followed by migration of one of the adjacent ring carbons. This process can be initiated by treating the corresponding 2-amino alcohol derivative with nitrous acid, a transformation known as the Tiffeneau–Demjanov rearrangement, which is a variant of the semipinacol rearrangement. wikipedia.org

The mechanism proceeds via diazotization of a primary amine, such as in a 1-(aminomethyl)cyclobutanol (B574032) derivative, to form a diazonium salt. This salt is an excellent leaving group, and its departure generates a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the ring-expanded ketone. mdpi.comrsc.org In the context of this compound, derivatization to the corresponding aminomethyl alcohol would be a necessary prerequisite. The general mechanism is outlined below:

Step 1: Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Step 2: Carbocation Formation: The diazonium group departs as nitrogen gas, a very stable leaving group, generating a primary carbocation.

Step 3: Ring Expansion: A C-C bond from the cyclobutane ring migrates to the carbocation center, expanding the four-membered ring to a five-membered ring and forming a new, more stable carbocation.

Step 4: Product Formation: The resulting carbocation is then quenched by water or another nucleophile present in the reaction mixture to yield the final ring-expanded product, typically a cyclopentanone (B42830) or a cyclopentanol (B49286) derivative.

The regioselectivity of the migration is influenced by the substitution pattern of the cyclobutane ring, with the more substituted carbon generally having a higher migratory aptitude.

Demyanov Rearrangement: The Demyanov rearrangement is closely related to the Tiffeneau-Demjanov rearrangement and involves the treatment of aminomethylcycloalkanes with nitrous acid to yield ring-expanded alcohols. rsc.org This reaction is known to be effective for the one-carbon enlargement of four-, five-, and six-membered rings. rsc.org The mechanism is similar to the Tiffeneau-Demjanov rearrangement, involving diazotization and carbocation-mediated rearrangement. However, the starting material is an aminomethylcycloalkane rather than a 1-aminomethyl-cycloalkanol. The stereochemistry of the starting amine can significantly influence the reaction outcome, with the endo and exo isomers sometimes leading to different product distributions. rsc.org

| Rearrangement Type | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Semipinacol Rearrangement | Lewis acids, Brønsted acids (on suitable precursors) | Carbocation | Ketone or Aldehyde |

| Tiffeneau-Demjanov Rearrangement | Nitrous acid (NaNO₂, H⁺) on 1-aminomethyl-cycloalkanol | Diazonium salt, Carbocation | Ring-expanded ketone |

| Demyanov Rearrangement | Nitrous acid (NaNO₂, H⁺) on aminomethylcycloalkane | Diazonium salt, Carbocation | Ring-expanded alcohol |

Ring Contraction Reactions: Novel Approaches and Applications (e.g., Favorskii Rearrangement, Carbenoid Contractions)

Ring contraction reactions offer a route to highly strained and synthetically valuable cyclopropane (B1198618) derivatives from cyclobutanes.

Favorskii Rearrangement: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives, and in the case of cyclic α-halo ketones, it results in ring contraction. rsc.org To apply this to this compound, the hydroxyl group would first need to be converted to a ketone, and then the α-position halogenated. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. rsc.org

The key steps are:

Step 1: Enolate Formation: A base removes a proton from the α-carbon on the side of the ketone away from the halogen.

Step 2: Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.

Step 3: Nucleophilic Attack and Ring Opening: A nucleophile (such as hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone. This leads to the opening of the three-membered ring to form a more stable carbanion.

Step 4: Protonation: The carbanion is subsequently protonated to give the final ring-contracted carboxylic acid or ester product.

The direction of the ring opening of the cyclopropanone intermediate is influenced by the stability of the resulting carbanion, with the more stable carbanion being favored.

Carbenoid Contractions: Ring contractions can also be achieved through carbenoid intermediates. For instance, the Wolff rearrangement of α-diazoketones, generated from the corresponding carboxylic acid, can lead to ring-contracted products via a ketene (B1206846) intermediate. This reaction is often induced photochemically or thermally, sometimes in the presence of a metal catalyst like silver oxide.

Selective Ring Opening Reactions and Derivatives

The inherent strain in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions, providing access to a variety of acyclic compounds. These reactions can be promoted by acids, bases, or transition metals.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water would generate a secondary carbocation at C2. This carbocation can then be attacked by a nucleophile. Alternatively, and often competing with rearrangement, the carbocation can be trapped by a nucleophile, leading to a ring-opened product. The regioselectivity of the C-C bond cleavage will be influenced by the stability of the resulting carbocationic intermediates.

Base-Catalyzed Ring Opening: Under basic conditions, ring opening can also occur. For example, treatment with a strong base could deprotonate the hydroxyl group, forming an alkoxide. This could potentially initiate a retro-aldol type reaction, leading to cleavage of the C1-C2 bond.

Transition Metal-Catalyzed Ring Opening: Palladium-catalyzed reactions have been shown to effect the cleavage of C-C bonds in cyclobutanol (B46151) derivatives. mdpi.com These reactions can proceed via oxidative addition of the C-C bond to the metal center, followed by further transformations. Such methods can offer high selectivity under mild conditions.

| Reaction Type | Promoter | General Outcome | Potential Derivatives |

|---|---|---|---|

| Acid-Catalyzed | Brønsted or Lewis Acids | Cleavage of C-C bonds adjacent to the hydroxyl group | γ-Keto esters, unsaturated esters |

| Base-Catalyzed | Strong Bases | Retro-aldol type cleavage | Linear keto esters |

| Transition Metal-Catalyzed | Palladium, Rhodium, etc. | Selective C-C bond cleavage | Varies depending on catalyst and reaction conditions |

Stereoelectronic Effects and Mechanistic Elucidation in Transformations

Stereoelectronic effects play a crucial role in determining the outcome of the rearrangements of cyclobutane systems. These effects relate to the influence of the spatial arrangement of orbitals on the reaction pathway.

In semipinacol and Demyanov rearrangements, the migrating C-C bond must have the correct anti-periplanar alignment with the C-leaving group bond for an efficient 1,2-shift to occur. rsc.org This stereochemical requirement dictates which of the ring bonds will migrate and, consequently, the stereochemistry of the resulting cyclopentane ring. Computational studies on similar rearrangements have shown that the transition state involves a synchronous, though not necessarily symmetrical, process of bond breaking and bond formation. rsc.org

For the Favorskii rearrangement, the stereochemistry of the starting α-halo ketone can influence the formation of the cyclopropanone intermediate and the subsequent ring-opening step. The initial deprotonation and the intramolecular SN2 displacement of the halide are stereospecific processes.

The elucidation of these mechanisms often relies on a combination of experimental techniques, such as isotopic labeling studies, kinetic measurements, and stereochemical analysis of products, alongside computational modeling to map the potential energy surfaces of the reaction pathways.

Computational Insights into Reaction Mechanisms

For instance, computational analyses of semipinacol rearrangements in similar systems have helped to elucidate the nature of the transition states, confirming the concerted but asynchronous nature of the bond migration and leaving group departure. These studies can also predict the activation energies for competing pathways, thereby explaining the observed product distributions.

In the case of the Favorskii rearrangement, computational models have been used to compare the energies of the cyclopropanone and the alternative quasi-Favorskii (or semibenzilic acid type) mechanisms, helping to delineate the conditions under which each pathway is favored.

For ring-opening reactions, computational methods can model the interaction of the cyclobutane with catalysts, identifying key intermediates and transition states in the catalytic cycle. This can aid in the rational design of more efficient and selective catalysts for specific bond cleavages.

Advanced Spectroscopic Analysis and Structural Elucidation of Methyl 2 Hydroxycyclobutane 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as an indispensable tool for determining the detailed molecular structure of Methyl 2-hydroxycyclobutane-1-carboxylate in solution. It provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-dimensional NMR for Complex Structure Determination

The constitutional isomers and stereoisomers of this compound present a significant analytical challenge that one-dimensional NMR cannot fully resolve. Multi-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for definitive structural assignment. researchgate.net

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons on the cyclobutane (B1203170) ring (H1, H2, H3, and H4), confirming their connectivity and adjacency.

HSQC: This experiment maps protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals based on the previously identified proton resonances. For instance, the proton signal of the hydroxyl-bearing carbon (H2) would correlate to the C2 carbon signal in the ¹³C spectrum.

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is crucial for piecing together the molecular framework. Key correlations would include the ester methyl protons (O-CH₃) to the carbonyl carbon (C=O) and the C1 carbon, as well as the H1 proton to the carbonyl carbon. researchgate.net

These multi-dimensional techniques, used in concert, provide a comprehensive and unambiguous picture of the molecular structure, allowing for the differentiation between potential isomers.

Table 1: Illustrative ¹H and ¹³C NMR Data and 2D NMR Correlations for trans-Methyl 2-hydroxycyclobutane-1-carboxylate Note: Data are hypothetical and for illustrative purposes. Actual chemical shifts can vary based on solvent and stereochemistry.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-CHCOOCH₃) | ~3.1 | ~48.0 | C=O, C2, C4 |

| 2 (-CHOH) | ~4.2 | ~70.0 | C1, C3 |

| 3 (-CH₂) | ~2.0, ~2.2 | ~25.0 | C2, C4 |

| 4 (-CH₂) | ~1.9, ~2.1 | ~28.0 | C1, C3 |

| C=O | - | ~174.0 | - |

| -OCH₃ | ~3.7 (singlet) | ~52.0 | C=O |

Chiral NMR for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical, especially in the context of asymmetric synthesis. Chiral NMR spectroscopy is a powerful method for this purpose. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netnih.gov

A Chiral Solvating Agent, such as a derivative of BINOL, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov These complexes exist in a chiral environment, causing the corresponding NMR signals for each enantiomer to appear at slightly different chemical shifts (a phenomenon known as chemical shift non-equivalence, ΔΔδ). By integrating the distinct signals, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. nih.govmdpi.com

Table 2: Illustrative ¹H NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA) Note: Data are hypothetical and for illustrative purposes.

| Proton | Chemical Shift (δ, ppm) of (R)-enantiomer-CSA Complex | Chemical Shift (δ, ppm) of (S)-enantiomer-CSA Complex | Chemical Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|

| H2 (-CHOH) | 4.21 | 4.19 | 0.02 |

| -OCH₃ | 3.71 | 3.70 | 0.01 |

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry is a cornerstone analytical technique that provides information on the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and aiding in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of a unique elemental formula for the measured mass. For this compound (C₆H₁₀O₃), HRMS can confirm its elemental composition by providing an experimental mass that matches the theoretical calculated mass, thereby distinguishing it from other isomers or compounds with the same nominal mass. nih.gov This capability is invaluable for confirming the identity of a synthesized compound and assessing its purity. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound (C₆H₁₀O₃)

| Ion Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 131.0703 | 131.0705 | 1.5 |

| [M+Na]⁺ | 153.0522 | 153.0524 | 1.3 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification. For this compound, a precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues to the compound's structure. Common fragmentation pathways would likely include the loss of water (H₂O) from the hydroxyl group, loss of a methoxy (B1213986) radical (•OCH₃), or cleavage of the cyclobutane ring. docbrown.infodocbrown.info

Table 4: Illustrative Tandem MS Fragmentation Data for this compound ([M+H]⁺ = m/z 131.07) Note: Data are hypothetical and for illustrative purposes.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 131.07 | 113.06 | H₂O | [C₆H₉O₂]⁺ |

| 131.07 | 99.04 | CH₄O | [C₅H₇O₂]⁺ |

| 131.07 | 71.05 | C₂H₄O₂ (from ester) | [C₄H₇O]⁺ |

| 113.06 | 85.06 | CO | [C₅H₉O]⁺ |

LC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. europeanpharmaceuticalreview.com This hybrid technique is exceptionally useful for analyzing this compound within complex mixtures, such as reaction monitoring samples or biological matrices. nih.govbmuv.de A reversed-phase HPLC column (e.g., a C18 column) can separate the compound from starting materials, byproducts, and other impurities based on polarity. The eluent is then introduced into the mass spectrometer, which provides confirmation of the compound's identity and allows for its quantification, even at very low concentrations. phcog.com

Table 5: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| LC System | UHPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 131.07 or Full Scan |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the hydroxyl (O-H), carbonyl (C=O), and ester (C-O) functional groups, in addition to the vibrations of the cyclobutane ring. The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. docbrown.info The carbonyl group of the ester will give rise to a strong, sharp absorption band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. docbrown.info Vibrations associated with the cyclobutane ring, including CH₂ scissoring, wagging, and ring puckering modes, would be expected in the fingerprint region below 1500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C-C stretching vibrations of the cyclobutane ring would be more prominent in the Raman spectrum. The symmetric stretching of the carbonyl group may also be observed.

Computational Studies

In the absence of extensive experimental data for this specific molecule, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational spectra. nih.gov By calculating the vibrational frequencies and intensities for different possible stereoisomers and conformers, a theoretical spectrum can be generated and compared with experimental data to aid in structural assignment. nih.gov These calculations can also help in assigning specific vibrational modes to the observed spectral bands.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies and computational chemistry principles.

| Functional Group/Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) | Position and width are highly dependent on intra- and intermolecular hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Includes stretches from the cyclobutane ring and the methyl group. |

| C=O Stretch (Ester) | 1730-1750 (strong) | 1730-1750 (moderate) | A key diagnostic peak for the ester functionality. |

| CH₂ Scissoring | ~1450 | ~1450 | Characteristic of the methylene (B1212753) groups in the cyclobutane ring. |

| C-O Stretch (Ester) | 1100-1300 (strong) | 1100-1300 (weak) | Two distinct C-O stretches are expected for the ester group. |

| Cyclobutane Ring Puckering | < 300 | < 300 | A low-frequency mode characteristic of the four-membered ring. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, a successful single-crystal X-ray diffraction study would unambiguously establish the relative and absolute configuration of the substituents on the cyclobutane ring.

The puckered nature of the cyclobutane ring can lead to different conformations in the solid state, which would be clearly resolved by X-ray crystallography. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. The determination of the crystal system and space group would also be achieved. nih.gov

Table 2: Hypothetical Crystallographic Data for a Stereoisomer of this compound This table is hypothetical and serves as an example of the type of data obtained from an X-ray crystallography experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Separation, Purity, and Isomer Analysis (e.g., HPLC, GC)

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for the separation of these isomers, as well as for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of stereoisomers. For the separation of the diastereomers of this compound, both normal-phase and reversed-phase HPLC could be employed. The separation of enantiomers, however, requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. nih.govpreprints.org The choice of the stationary phase and mobile phase is critical for achieving resolution between the different isomers. researchgate.net

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like esters. The different stereoisomers of this compound may exhibit slightly different boiling points and interactions with the stationary phase, allowing for their separation. vurup.skresearchgate.net The use of a chiral capillary column can enable the direct separation of all four stereoisomers. researchgate.net The retention times of the different isomers would be a key parameter for their identification and quantification.

Table 3: Illustrative Chromatographic Conditions for Isomer Analysis This table provides an example of potential starting conditions for the chromatographic analysis of this compound isomers.

| Technique | Column Type | Mobile/Carrier Phase | Detector | Potential Application |

| HPLC | Chiral (e.g., polysaccharide-based) | Hexane/Isopropanol | UV | Separation of all four stereoisomers. |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV/MS | Separation of diastereomeric pairs. |

| GC | Chiral Capillary (e.g., cyclodextrin-based) | Helium | FID/MS | Separation of all four stereoisomers. |

| GC | Non-polar Capillary (e.g., DB-5) | Helium | FID/MS | Purity assessment and potential separation of diastereomers. |

Computational Chemistry and Theoretical Studies on Methyl 2 Hydroxycyclobutane 1 Carboxylate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, rooted in the Schrödinger equation, are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 2-hydroxycyclobutane-1-carboxylate. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the determination of various electronic properties without the need for prior experimental data. researchgate.net

A key aspect of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO indicate regions of the molecule that are electron-rich and susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to be primary sites of high electron density, influencing the HOMO.

Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which visually represents the charge distribution across the molecule. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other chemical species. The reactivity of the molecule, including the regioselectivity of reactions like alkylation, can be theoretically interpreted by analyzing the electron distribution in its anionic form. mdpi.com For instance, DFT calculations can predict whether methylation would occur preferentially at the oxygen or nitrogen centers in related heterocyclic systems. mdpi.com

Table 1: Predicted Electronic Properties from Quantum Mechanical Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The oxygen of the hydroxyl group and the carbonyl oxygen are likely major contributors, indicating these as sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The carbonyl carbon of the ester group is a probable site for nucleophilic attack. |

| ESP Map | Visualization of the electrostatic potential on the molecule's surface. | Would show negative potential around the oxygen atoms, indicating their role as hydrogen bond acceptors. |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of the conformational flexibility and dynamics of this compound.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. libretexts.org This puckering creates different conformational isomers. For this compound, the substituents (the methyl ester and hydroxyl groups) can exist in different spatial arrangements relative to the ring (axial or equatorial-like positions), leading to a complex conformational landscape.

MD simulations can explore these different conformations and determine their relative energies and the energy barriers for interconversion. nih.gov This is achieved by simulating the molecule's movement over nanoseconds, allowing it to sample various accessible conformations. nih.gov The resulting trajectory provides insights into the preferred three-dimensional structures of the molecule, which is critical for understanding its biological activity and interactions with other molecules. The simulations would account for factors like intramolecular hydrogen bonding between the hydroxyl group and the ester group, which could significantly influence the conformational preference.

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can generate vibrational (infrared) and electronic (UV-Vis) spectra that aid in the analysis of experimental data.

Theoretical infrared (IR) spectra can be calculated using DFT methods. mdpi.com These calculations determine the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific molecular vibration, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C bending and stretching modes of the cyclobutane ring. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net

Similarly, the prediction of UV-Vis absorption spectra can be approached computationally. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax). Machine learning models, trained on large databases of experimental spectra, are also emerging as a powerful tool for predicting the UV-Vis absorption features of organic compounds based on their 2D structures. nih.gov These predictions can indicate whether a molecule is likely to absorb light in the UV or visible range. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Functional Group | Predicted Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | O-H (hydroxyl) stretch | ~3200-3600 cm⁻¹ (broad) |

| C=O (ester) stretch | ~1730-1750 cm⁻¹ | |

| C-O (ester/hydroxyl) stretch | ~1000-1300 cm⁻¹ |

| UV-Vis | n → π* (carbonyl) | ~200-220 nm |

In Silico Design of Novel Cyclobutane Carboxylate Derivatives

In silico drug design involves the use of computational methods to identify and optimize new drug candidates. The scaffold of this compound can serve as a starting point for designing novel derivatives with potentially enhanced biological activity. This process typically involves several computational steps.

First, a library of virtual derivatives is created by making systematic modifications to the parent structure. This could involve changing the ester group to other functional groups (e.g., amides, carboxylic acids), altering the substituents on the cyclobutane ring, or introducing different stereochemistries.

Next, these virtual compounds are subjected to molecular docking studies. researchgate.net If a biological target (like an enzyme active site) is known, docking simulations can predict the binding affinity and orientation of each derivative within the target's binding pocket. nih.govrsc.org This helps to prioritize compounds that are most likely to be active.

Finally, the most promising candidates from docking are evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) using predictive models. nih.gov This in silico screening process allows researchers to focus synthetic efforts on a smaller number of compounds with the highest probability of success, saving time and resources.

Theoretical Frameworks for Strain Energy Analysis in Four-Membered Rings

The four-membered cyclobutane ring in this compound possesses significant ring strain, which profoundly influences its stability and reactivity. This strain arises from two main sources:

Angle Strain : The internal C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. libretexts.org This compression of bond angles leads to orbital overlap that is less effective than in an acyclic alkane, increasing the molecule's internal energy.

Torsional Strain : In a planar cyclobutane, all adjacent C-H bonds would be fully eclipsed. To relieve this torsional strain, the ring puckers. While this reduces eclipsing interactions, it slightly increases angle strain. libretexts.org

The total strain energy of a cycloalkane can be quantified by comparing its experimental heat of combustion per CH₂ group to that of a strain-free reference, such as a long-chain alkane or cyclohexane (B81311) (which has a heat of combustion of about 157.4 kcal/mol per CH₂). libretexts.orgmasterorganicchemistry.com For cyclobutane, the total strain energy is approximately 26.3 kcal/mol. masterorganicchemistry.comumass.edu This inherent strain makes the C-C bonds in the ring weaker and more susceptible to ring-opening reactions compared to their acyclic counterparts. masterorganicchemistry.com The presence of substituents, like the methyl ester and hydroxyl groups on this compound, will further modify the strain energy depending on their steric interactions and conformational preferences on the puckered ring.

Applications of Methyl 2 Hydroxycyclobutane 1 Carboxylate in Complex Organic Synthesis

Construction of Spirocyclic and Fused-Ring Systems

The synthesis of spirocyclic and fused-ring systems is a significant area of organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceuticals. While there are no specific examples in the literature detailing the use of Methyl 2-hydroxycyclobutane-1-carboxylate for this purpose, its structure suggests potential pathways.

Hypothetical Pathways:

Spirocycle Formation: The hydroxyl group could be converted into a leaving group, followed by an intramolecular nucleophilic attack from a tethered carbon nucleophile to form a spirocyclic system. Alternatively, the ester could be reduced to a primary alcohol, which, along with the existing secondary hydroxyl group, could participate in the formation of spiroketals or other spiroheterocycles.

Fused-Ring Synthesis: Intramolecular aldol-type reactions, following oxidation of the hydroxyl group to a ketone, could potentially lead to the formation of bicyclic fused systems. Furthermore, ring-expansion strategies, a common reaction manifold for cyclobutane (B1203170) derivatives, could be employed to access larger fused-ring structures.

It is important to reiterate that these are plausible but unverified synthetic strategies.

Scaffold for Conformationally Constrained Peptidomimetics and Amino Acid Analogues

Conformationally constrained amino acids and peptidomimetics are valuable tools in medicinal chemistry for the development of peptides with improved stability and biological activity. The rigid cyclobutane framework of this compound makes it an attractive, albeit underexplored, scaffold for such applications.

The introduction of an amino group, for instance via a Mitsunobu reaction on the hydroxyl group or through Hofmann or Curtius rearrangement of a carboxylic acid derived from the ester, would yield a cyclobutane β-amino acid derivative. The relative stereochemistry of the substituents on the cyclobutane ring would dictate the conformational preferences of the resulting peptidomimetic.

Precursor for Advanced Heterocyclic and Carbocyclic Frameworks

The transformation of simple building blocks into complex heterocyclic and carbocyclic frameworks is a cornerstone of modern organic synthesis. This compound possesses the requisite functionality to serve as a precursor to such structures, although specific examples are lacking in the literature.

Potential Transformations:

Heterocycle Synthesis: The 1,2-hydroxyester motif could be a precursor to various five-membered heterocycles. For example, reaction with hydrazines could yield pyrazolidinones, while treatment with amidines could lead to the formation of dihydropyrimidinones.

Carbocycle Synthesis: Ring-opening of the cyclobutane, potentially triggered by the hydroxyl group, could provide access to linear chains with multiple functional groups, which could then be cyclized to form larger carbocyclic rings.

Methodological Development in Fine Chemical Synthesis

The development of novel synthetic methodologies is crucial for advancing the field of fine chemical synthesis. The unique reactivity of strained ring systems like cyclobutanes often provides fertile ground for the discovery of new reactions. While no methodologies have been explicitly developed using this compound, its potential in this area is noteworthy.

Future research could explore its utility in transition-metal-catalyzed cross-coupling reactions, C-H activation, or asymmetric catalysis, leveraging the specific stereochemistry and functionality of the molecule.

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step. The participation of a bifunctional molecule like this compound in MCRs could lead to the rapid generation of molecular diversity.

For example, it could potentially act as the alcohol component in Passerini or Ugi reactions, incorporating the cyclobutane scaffold into the resulting products. However, no such applications of this specific compound have been reported.

Emerging Research Frontiers and Future Directions in Methyl 2 Hydroxycyclobutane 1 Carboxylate Research

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly shaping the synthesis of complex molecules, including cyclobutane (B1203170) derivatives. researchgate.net Future research will focus on minimizing the environmental impact of synthesizing methyl 2-hydroxycyclobutane-1-carboxylate by developing methods that reduce hazardous waste, improve atom economy, and utilize renewable resources.

Key research thrusts in this area include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful green tool for constructing cyclobutane rings via [2+2] cycloadditions. acs.orgorganic-chemistry.org This method often proceeds under mild conditions with high yields and diastereoselectivity, using a photocatalyst to promote the reaction with light. organic-chemistry.org Future work will likely adapt these methods for the asymmetric synthesis of chiral cyclobutanes like this compound.

Electrosynthesis: Electrochemical methods offer another avenue for green synthesis, using electricity to drive reactions and thereby reducing the need for chemical oxidants or reductants.

Use of Greener Solvents and Reagents: A significant focus is on replacing hazardous solvents and reagents. For instance, research into cyclobutane-based materials has demonstrated the use of aqueous mixtures as a green alternative to aggressive reagents for steps like bromination. researchgate.net

Atom-Economic Reactions: Strategies that maximize the incorporation of all starting material atoms into the final product are central to green chemistry. Catalyst-controlled C-H functionalization and ring-opening reactions of strained systems like bicyclo[1.1.0]butanes (BCBs) represent highly atom-economic routes to functionalized cyclobutanes. nih.govrsc.org

Table 1: Comparison of Green Synthesis Strategies for Cyclobutanes

| Strategy | Principle | Advantages | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Use of light energy to catalyze [2+2] cycloadditions. | Mild conditions, high yields, good selectivity, use of renewable energy source. | Asymmetric [2+2] cycloaddition to form the cyclobutane core. | acs.orgorganic-chemistry.org |

| Aqueous Reaction Media | Replacing volatile organic solvents with water. | Reduced toxicity, improved safety, lower environmental impact. | Performing key synthetic steps, such as halogenation or coupling, in water. | researchgate.net |

| C-H Functionalization | Directly converting C-H bonds into C-C or C-X bonds. | High atom economy, reduces pre-functionalization steps. | Introducing the hydroxyl or carboxylate group onto a pre-formed cyclobutane ring. | nih.govnih.gov |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced safety, better heat and mass transfer, easier scale-up, potential for automation. | Improving the safety and efficiency of energetic or fast reactions in the synthesis pathway. | wiley.com |

Chemoenzymatic and Biocatalytic Transformations

The demand for enantiomerically pure compounds in pharmaceuticals has spurred the development of chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity of enzymes to perform challenging chemical transformations under mild conditions. nih.gov For a chiral molecule like this compound, biocatalysis offers a powerful route to control stereochemistry.

Future research in this domain will likely involve:

Asymmetric Reduction: Ketoreductases (KREDs) are highly effective at reducing ketones to alcohols with high enantioselectivity. nih.gov A potential strategy for synthesizing the target molecule involves the enzymatic reduction of a precursor, methyl 2-oxocyclobutane-1-carboxylate. By selecting the appropriate stereocomplementary KRED, either enantiomer of the final product could be accessed.

Engineered Enzymes: Directed evolution and protein engineering are being used to create enzymes with enhanced stability, broader substrate scope, and tailored selectivity. mdpi.com High-throughput screening methods can rapidly identify enzyme variants with improved performance for specific transformations, such as the biooxidation of cyclobutanes. mdpi.com

Tandem Reactions: Combining chemical and enzymatic steps in one-pot or sequential tandem reactions can streamline synthetic pathways. nih.gov For example, a chemical reaction could be used to construct a cyclobutane precursor, followed by an enzymatic step to introduce the hydroxyl group stereoselectively. nih.gov

Automated Synthesis and High-Throughput Experimentation

For this compound and its derivatives, these technologies will be transformative:

Reaction Optimization: Automated platforms can rapidly screen variables such as catalysts, ligands, solvents, and temperatures to identify the optimal conditions for a given transformation, such as a C-H functionalization or a cycloaddition to form the cyclobutane ring. wiley.com

Library Synthesis: HTE enables the rapid synthesis of libraries of related cyclobutane compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov By varying the substituents on the cyclobutane ring, chemists can systematically explore the chemical space around the core scaffold.

Catalyst and Ligand Discovery: A major application of HTE is in the discovery of new catalysts and ligands. nih.gov For challenging reactions like the enantioselective functionalization of cyclobutanes, high-throughput screening of chiral ligand libraries can quickly identify combinations that provide high yield and enantioselectivity. nih.gov

Development of Novel Catalytic Systems for Cyclobutane Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex and functionalized cyclobutanes. rsc.org While classical methods like [2+2] cycloadditions are effective for forming the ring, catalyst-controlled functionalization of a pre-formed cyclobutane or a strained precursor offers modularity and efficiency. researchgate.netresearchgate.net

Emerging frontiers in this area include:

Regiodivergent Catalysis: A significant challenge in functionalizing multisubstituted cyclobutanes is controlling regioselectivity. Recent breakthroughs have shown that by simply changing the catalyst or its oxidation state (e.g., Cu(I) vs. Cu(II)), different regioisomers of a product can be obtained from the same starting materials. nih.govresearchgate.net This allows access to diverse isomers, such as 1,1,3- and 1,2,3-substituted cyclobutanes, from a common precursor. nih.gov